Ethyl 3-{[3-(trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carboxylate
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Overview
Description
Ethyl 3-{[3-(trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carboxylate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a trifluoromethyl group, which is known to enhance the biological activity and metabolic stability of pharmaceutical agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[3-(trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Pyrido[1,2-a]indole Moiety: The pyrido[1,2-a]indole moiety can be introduced through a cyclization reaction involving an appropriate precursor.
Attachment of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be attached via a nucleophilic substitution reaction using a trifluoromethylbenzyl halide and a suitable base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[3-(trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Ethyl 3-{[3-(trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carboxylate has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 3-{[3-(trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to its target receptors, increasing its potency and efficacy . The indole core is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Ethyl 3-{[3-(trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
5-Fluoroindole: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its trifluoromethyl group, which enhances its biological activity and metabolic stability compared to other indole derivatives .
Properties
IUPAC Name |
ethyl 3-[[3-(trifluoromethyl)phenyl]methoxy]pyrido[1,2-a]indole-10-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3NO3/c1-2-29-22(28)21-18-10-9-17(13-20(18)27-11-4-3-8-19(21)27)30-14-15-6-5-7-16(12-15)23(24,25)26/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQWQCCCKISODC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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